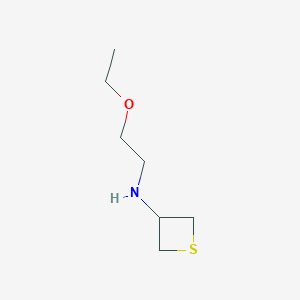
N-(2-Ethoxyethyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethoxyethyl)thietan-3-amine is an organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)thietan-3-amine typically involves the reaction of thietane derivatives with ethoxyethylamine. One common method includes the nucleophilic substitution of a thietane precursor with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethoxyethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thietane derivatives.
Aplicaciones Científicas De Investigación
N-(2-Ethoxyethyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Ethoxyethyl)thietan-3-amine involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Thietan-3-amine: A simpler analog without the ethoxyethyl group.
N-(2-Hydroxyethyl)thietan-3-amine: Similar structure but with a hydroxyethyl group instead of an ethoxyethyl group.
N-(2-Methoxyethyl)thietan-3-amine: Contains a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
N-(2-Ethoxyethyl)thietan-3-amine is unique due to the presence of the ethoxyethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C7H15NOS |
|---|---|
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
N-(2-ethoxyethyl)thietan-3-amine |
InChI |
InChI=1S/C7H15NOS/c1-2-9-4-3-8-7-5-10-6-7/h7-8H,2-6H2,1H3 |
Clave InChI |
VVJTYCGTNLTEBY-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydro-1H-cyclopenta[b]pyridin-5-ol](/img/structure/B13009451.png)
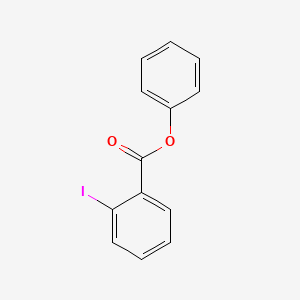
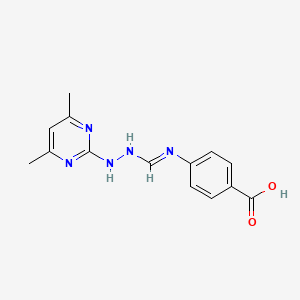
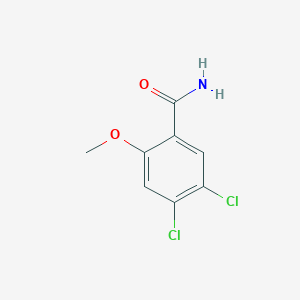
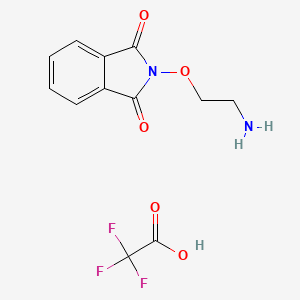
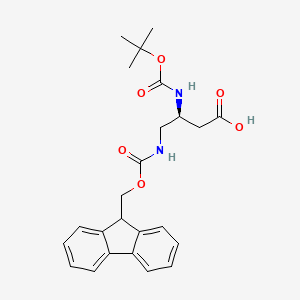
![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)
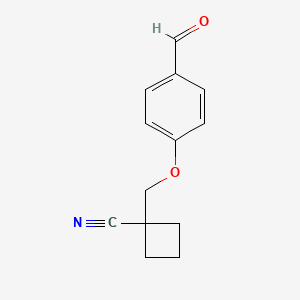
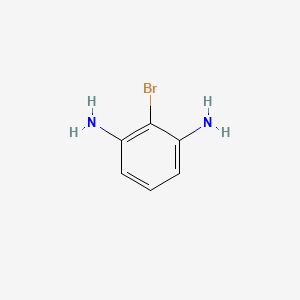
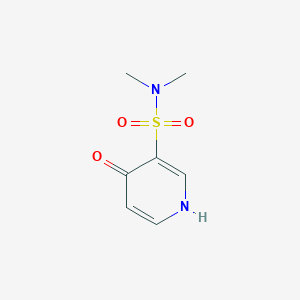
![3-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13009505.png)
![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)

